

# Spectroscopic Profile of 1,4-Anthraquinone: A Technical Guide

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## Compound of Interest

Compound Name: 1,4-Anthraquinone

Cat. No.: B1204791

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This technical guide provides a comprehensive overview of the key spectroscopic data for **1,4-Anthraquinone** (anthracene-1,4-dione), a significant organic compound used as an intermediate in the synthesis of dyes and pharmaceuticals. The following sections detail its Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic characteristics, offering valuable reference data for researchers, scientists, and professionals in drug development.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of **1,4-Anthraquinone** is characterized by multiple absorption bands in the UV and visible regions, arising from  $\pi \rightarrow \pi^*$  and  $n \rightarrow \pi^*$  electronic transitions within its conjugated system. Anthraquinones typically exhibit several strong  $\pi \rightarrow \pi^*$  absorption bands between 220–350 nm and a weaker, longer-wavelength  $n \rightarrow \pi^*$  band near 400 nm[1]. Specific data for **1,4-Anthraquinone** in ethanol shows a prominent absorption maximum at 233 nm[2].

Table 1: UV-Vis Spectroscopic Data for **1,4-Anthraquinone**

$\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ ) ( $\text{M}^{-1}\text{cm}^{-1}$ )	Solvent	Transition Type (Probable)
233	46,800	Ethanol	$\pi \rightarrow \pi^*$
~330	Not specified	Alcohol	$\pi \rightarrow \pi^*$
~400	Not specified	General	$n \rightarrow \pi^*$

Note: Data for ~330 nm is characteristic of the related 9,10-anthraquinone isomer and is included for comparative context[3]. The band near 400 nm is a general characteristic for anthraquinones[1].

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **1,4-Anthraquinone**. Spectra are typically recorded in deuterated chloroform ( $\text{CDCl}_3$ ).

### $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of **1,4-Anthraquinone** displays signals exclusively in the aromatic region. The molecule has three distinct types of protons: two vinylic protons on the quinone ring and two sets of aromatic protons on the fused benzene ring. The signals are expected between 7.0 and 8.5 ppm.

### $^{13}\text{C}$ NMR Spectroscopy

The proton-decoupled  $^{13}\text{C}$  NMR spectrum reveals the unique carbon environments in the molecule. Aromatic and alkene carbons in conjugated systems typically resonate between 120-170 ppm[4]. The carbonyl carbons of the quinone moiety are significantly deshielded and appear further downfield, generally above 180 ppm.

Table 2: NMR Spectroscopic Data for **1,4-Anthraquinone**

Nucleus	Chemical Shift ( $\delta$ , ppm)	Solvent
$^1\text{H}$	7.0 - 8.5 (complex multiplets)	$\text{CDCl}_3$
$^{13}\text{C}$	120 - 150 (Aromatic/Vinyl C)	$\text{CDCl}_3$
$^{13}\text{C}$	>180 (Carbonyl C=O)	$\text{CDCl}_3$

Note: Specific peak assignments and coupling constants for **1,4-Anthraquinone** are not readily available in literature databases. The chemical shifts provided are based on typical ranges for aromatic and quinone structures[4][5].

## Infrared (IR) Spectroscopy

The IR spectrum of **1,4-Anthraquinone** is dominated by a strong absorption band corresponding to the stretching vibration of its two carbonyl (C=O) groups. Due to conjugation with the aromatic system, this band appears at a lower wavenumber than that of saturated aliphatic ketones.

Table 3: Key IR Absorption Bands for **1,4-Anthraquinone**

Frequency ( $\text{cm}^{-1}$ )	Intensity	Vibrational Assignment
~1670	Strong	C=O Stretch (conjugated ketone)
1580 - 1620	Medium-Strong	C=C Aromatic Ring Stretch
~3050	Medium-Weak	C-H Aromatic Stretch
1250 - 1350	Medium	C-C Stretch

Note: The C=O stretching frequency is estimated based on data for structurally similar compounds, such as 1,8-dichloro anthraquinone which shows a strong band at  $1676\text{ cm}^{-1}$ [6].

## Experimental Protocols

The data presented in this guide are obtained using standard spectroscopic techniques. The following are detailed representative methodologies.

## UV-Vis Spectroscopy Protocol

- **Sample Preparation:** A stock solution of **1,4-Anthraquinone** is prepared by accurately weighing the solid and dissolving it in a spectroscopic grade solvent (e.g., ethanol) in a Class A volumetric flask. A dilute solution (typically in the  $10^{-5}$  to  $10^{-6}$  M range) is prepared by serial dilution to ensure the absorbance falls within the linear range of the instrument (0.1 - 1.0 AU).
- **Instrumentation:** An Agilent 8453 diode-array UV-Vis spectrophotometer or a similar instrument is used<sup>[2]</sup>.
- **Data Acquisition:**
  - A pair of matched 1 cm path length quartz cuvettes are used.
  - The reference cuvette is filled with the pure solvent to record a baseline correction.
  - The sample cuvette is filled with the prepared **1,4-Anthraquinone** solution.
  - The absorption spectrum is recorded over a range of 200-600 nm.
  - The wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ) are identified.

## NMR Spectroscopy Protocol

- **Sample Preparation:** Approximately 5-10 mg of **1,4-Anthraquinone** is dissolved in ~0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- **Instrumentation:** A 400 MHz NMR spectrometer (e.g., Bruker Avance) is utilized.
- **Data Acquisition:**
  - The spectrometer is locked onto the deuterium signal of the solvent.

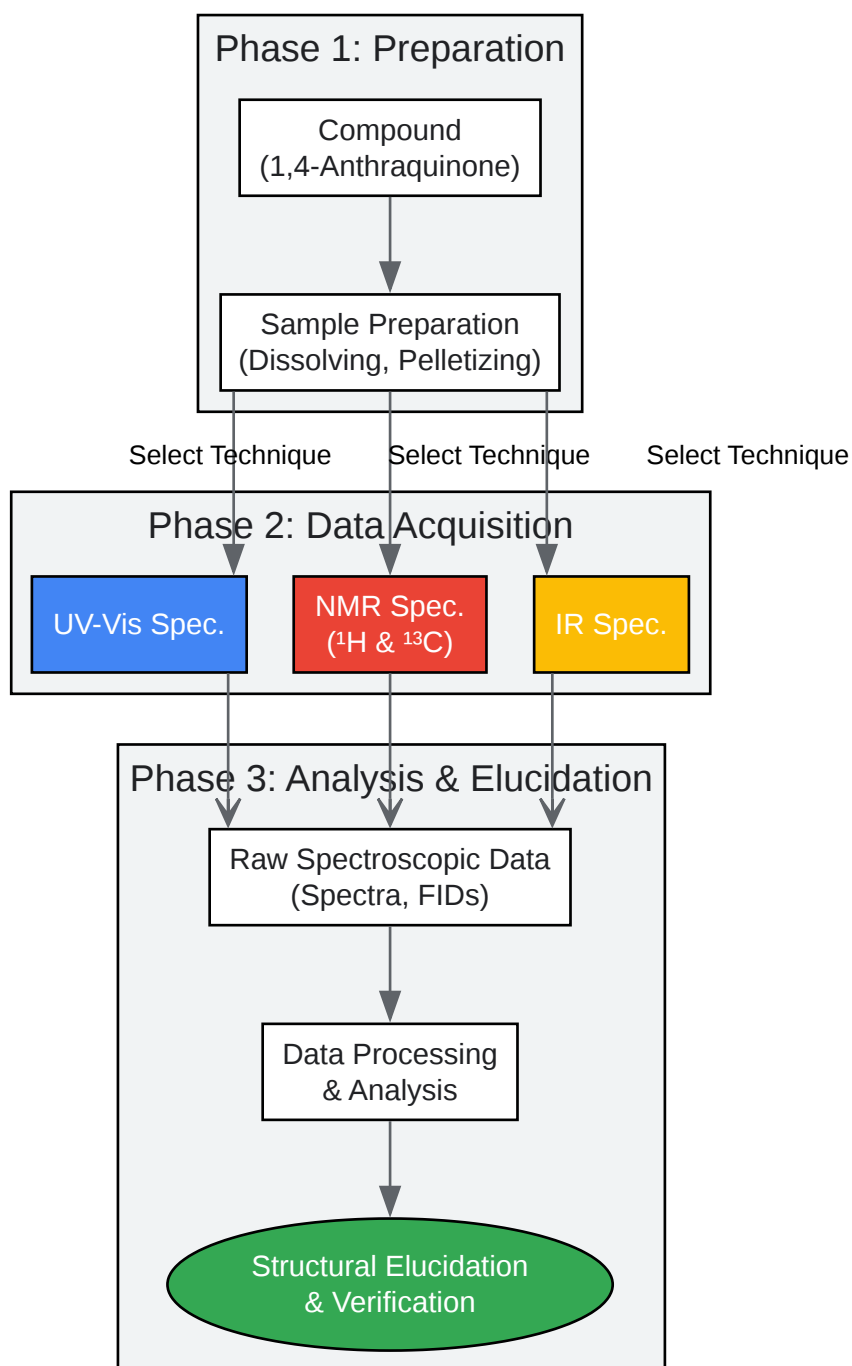
- Shimming is performed to optimize the magnetic field homogeneity.
- For  $^1\text{H}$  NMR, a standard single-pulse experiment is run with a  $90^\circ$  pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are acquired.
- For  $^{13}\text{C}$  NMR, a proton-decoupled pulse program (e.g., zgpg30) is used. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS at 0.00 ppm.

## IR Spectroscopy Protocol (KBr Wafer Technique)

- Sample Preparation: Approximately 1-2 mg of dry **1,4-Anthraquinone** is finely ground with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle[7].
- Pellet Formation: The resulting powder mixture is transferred to a pellet press die. A hydraulic press is used to apply a pressure of 7-10 tons for several minutes to form a thin, transparent or translucent KBr wafer.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
  - A background spectrum of the empty sample compartment is recorded.
  - The KBr wafer is placed in the spectrometer's sample holder.
  - The IR spectrum is recorded, typically in the range of  $4000$  to  $400\text{ cm}^{-1}$ . An average of 16 to 32 scans is common to improve the signal-to-noise ratio.
  - The spectrum is displayed in terms of transmittance or absorbance.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the generalized workflow for the spectroscopic characterization of a chemical compound such as **1,4-Anthraquinone**.



General Workflow for Spectroscopic Analysis

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Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

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- To cite this document: BenchChem. [Spectroscopic Profile of 1,4-Anthraquinone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1204791#spectroscopic-data-of-1-4-anthraquinone-uv-vis-nmr-ir]

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